4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)-
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Overview
Description
4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)- is a heterocyclic compound that features a pyrimidinone core substituted with a 2-chloro-5-(trifluoromethyl)phenyl group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chloro-5-(trifluoromethyl)phenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable nucleophile attacks the aromatic ring.
Addition of the Methylthio Group: This can be done through a thiolation reaction using reagents like methylthiol or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the pyrimidinone core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like bromine (Br₂) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)- involves its interaction with specific molecular targets and pathways. This compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)-
- 4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(ethylthio)-
- 4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(phenylthio)-
Uniqueness
The uniqueness of 4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methylthio group can influence its reactivity and interaction with biological targets.
Properties
CAS No. |
89069-34-1 |
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Molecular Formula |
C12H8ClF3N2OS |
Molecular Weight |
320.72 g/mol |
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C12H8ClF3N2OS/c1-20-11-17-5-4-10(19)18(11)9-6-7(12(14,15)16)2-3-8(9)13/h2-6H,1H3 |
InChI Key |
GVONIDBEXADDLX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=O)N1C2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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